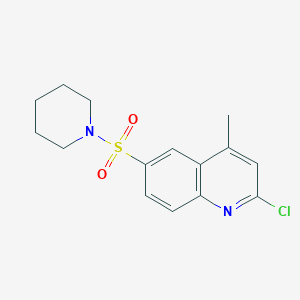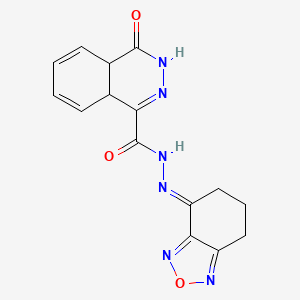![molecular formula C13H13N3O4 B6084942 2-methoxy-4-{[(3-nitropyridin-4-yl)amino]methyl}phenol](/img/structure/B6084942.png)
2-methoxy-4-{[(3-nitropyridin-4-yl)amino]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-4-{[(3-nitropyridin-4-yl)amino]methyl}phenol, also known as MNPA, is a chemical compound that has been studied for its potential use in scientific research. MNPA is a derivative of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, which are commonly used in herbicides.
作用机制
2-methoxy-4-{[(3-nitropyridin-4-yl)amino]methyl}phenol selectively inhibits HPPD by binding to the enzyme's active site and preventing the conversion of 4-hydroxyphenylpyruvate to homogentisate. This leads to a decrease in the biosynthesis of plastoquinone and a disruption of the photosynthetic electron transport chain.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on the growth and development of plants. It has been used to study the effects of HPPD inhibition on photosynthesis, respiration, and plant growth. This compound has also been shown to have potential applications in the treatment of certain diseases, such as cancer and Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 2-methoxy-4-{[(3-nitropyridin-4-yl)amino]methyl}phenol in lab experiments is that it is a highly selective inhibitor of HPPD. This allows researchers to study the specific effects of HPPD inhibition on plant growth and development. However, this compound has some limitations as well. It is a relatively new compound, and its long-term effects on plants and animals are not yet fully understood. Additionally, this compound may have off-target effects on other enzymes and biochemical pathways, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2-methoxy-4-{[(3-nitropyridin-4-yl)amino]methyl}phenol. One area of interest is the potential use of this compound in the treatment of cancer and Alzheimer's disease. This compound has been shown to have anti-tumor and neuroprotective effects, and further research could lead to the development of new therapies for these diseases. Another area of interest is the development of new HPPD inhibitors based on the structure of this compound. These compounds could have improved selectivity and potency, which could lead to more effective herbicides and other agricultural products.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential use in scientific research. It is a selective inhibitor of HPPD, and has been used to study the role of this enzyme in photosynthesis and plant growth. This compound has potential applications in the treatment of cancer and Alzheimer's disease, and could also be used to develop new herbicides and agricultural products. Further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential as a tool compound for scientific research.
合成方法
2-methoxy-4-{[(3-nitropyridin-4-yl)amino]methyl}phenol can be synthesized through a multi-step process that involves the reaction of 4-nitro-3-pyridinecarboxaldehyde with 2-methoxy-4-(chloromethyl)phenol in the presence of a base, followed by reduction of the nitro group with sodium dithionite. The resulting compound is then treated with formaldehyde and ammonium chloride to yield this compound.
科学研究应用
2-methoxy-4-{[(3-nitropyridin-4-yl)amino]methyl}phenol has been studied for its potential use as a tool compound in scientific research. It has been shown to selectively inhibit HPPD, which is an enzyme that is involved in the biosynthesis of plastoquinone, an essential component of the photosynthetic electron transport chain. This compound has been used to study the role of HPPD in photosynthesis and the regulation of plastoquinone biosynthesis.
属性
IUPAC Name |
2-methoxy-4-[[(3-nitropyridin-4-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-20-13-6-9(2-3-12(13)17)7-15-10-4-5-14-8-11(10)16(18)19/h2-6,8,17H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPLDJQGPDOSAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=C(C=NC=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B6084860.png)
![3-{3-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B6084868.png)
![N-[3-(benzylamino)-3-oxopropyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6084870.png)
![2-(3-chlorophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6084877.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(3-methylphenyl)piperidine](/img/structure/B6084882.png)

![methyl 4-{[4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoyl]amino}benzoate](/img/structure/B6084896.png)


![6-oxo-N-(4-pyridinylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6084923.png)
![2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-2-piperidinyl)ethanol](/img/structure/B6084947.png)
![4-[2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B6084951.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B6084976.png)
